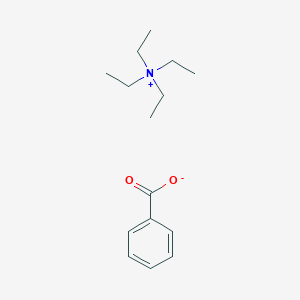

Tetraethylammonium benzoate

Description

The exact mass of the compound Tetraethylammonium benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraethylammonium benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethylammonium benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFIGXMZHITUAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066132 | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-22-1 | |

| Record name | Tetraethylammonium benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetraethylammonium benzoate?

An In-depth Technical Guide to Tetraethylammonium Benzoate

Abstract

Tetraethylammonium benzoate (TEAB) is a quaternary ammonium salt composed of a tetraethylammonium cation and a benzoate anion.[1][2] This whitepaper provides a comprehensive overview of the physical and chemical properties of TEAB, intended for researchers, scientists, and professionals in drug development. It details experimental protocols for its synthesis and characterization, summarizes key quantitative data, and visualizes relevant chemical processes. TEAB is particularly notable for its application as a phase-transfer catalyst in organic synthesis, its use as a supporting electrolyte in electrochemical studies, and its role in the synthesis of advanced materials.[1][2]

Physical and Chemical Properties

Tetraethylammonium benzoate is a crystalline solid that is highly soluble in water and also shows solubility in organic solvents.[1][2] This dual solubility is fundamental to its function as a phase-transfer catalyst.[1] The compound's properties are determined by the interplay between the lipophilic tetraethylammonium cation and the benzoate anion.[1]

Table 1: Physical and Chemical Properties of Tetraethylammonium Benzoate

| Property | Value | Reference(s) |

| CAS Number | 16909-22-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₅NO₂ | [1][2][5] |

| Molecular Weight | 251.36 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | tetraethylazanium;benzoate | [1][2] |

| Appearance | Crystalline solid | [1] |

| Boiling Point | 170 °C (at 101,325 Pa) | [5] |

| Density | 1.132 g/cm³ (at 20 °C) | [2][5] |

| Water Solubility | 963 g/L (at 20 °C) | [2][5] |

| Vapor Pressure | 0.01 Pa (at 20 °C) | [5] |

| LogP | -2.38 (at 22.8 °C) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Tetraethylammonium benzoate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard techniques used for its characterization.[1]

Table 2: Spectroscopic Data for Tetraethylammonium Benzoate

| Technique | Signal | Chemical Shift / Wavenumber | Reference(s) |

| ¹H-NMR | -CH₃ (cation) | δ ≈ 1.12 ppm | [1] |

| -CH₂- (cation) | δ ≈ 3.11 ppm | [1] | |

| ¹³C-NMR | -CH₃ (cation) | δ ≈ 7.7 ppm | [1] |

| -CH₂- (cation) | δ ≈ 51.8 ppm | [1] | |

| FTIR | C=O (carboxylate) | 1690-1700 cm⁻¹ | [1] |

Experimental Protocols

Synthesis

Several methods are employed for the synthesis of Tetraethylammonium benzoate, primarily revolving around acid-base chemistry.

Protocol 1: Direct Neutralization This is the most common and straightforward method for preparing TEAB.[1][2]

-

Reactants : Tetraethylammonium hydroxide ([N(C₂H₅)₄]⁺OH⁻) and Benzoic acid (C₆H₅COOH).

-

Solvent : A suitable solvent, such as water or methanol, is chosen.[1]

-

Procedure : Benzoic acid is slowly added to a stirred solution of tetraethylammonium hydroxide at room temperature. The reaction is an exothermic acid-base neutralization.

-

Reaction : [N(C₂H₅)₄]⁺OH⁻ + C₆H₅COOH → [N(C₂H₅)₄]⁺[C₆H₅COO]⁻ + H₂O

-

Work-up : The solvent and the water formed during the reaction are removed, typically under reduced pressure, to yield the solid Tetraethylammonium benzoate product.

-

Optimization : The yield and purity can be optimized by controlling the stoichiometry of the reactants, the reaction temperature, and the choice of solvent.[1]

Protocol 2: Amic Acid Intermediate Route This two-step method is used for synthesizing derivatives and analogues.[1]

-

Step 1 (Amic Acid Formation) : An appropriate amine is reacted with an acid anhydride (e.g., trimellitic anhydride) in a solvent like tetrahydrofuran (THF) at room temperature to form the amic acid precursor.[1]

-

Step 2 (Salt Formation) : The resulting amic acid is neutralized with a solution of tetraethylammonium hydroxide (e.g., 35% in methanol). The mixture is stirred for several hours at room temperature and may be gently heated to ensure complete reaction, yielding the final tetraethylammonium salt.[1]

Characterization and Analysis

Protocol: Spectroscopic and Thermal Analysis To confirm the identity and purity of the synthesized TEAB, a combination of analytical techniques is used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the synthesized TEAB is dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Analysis : Both ¹H-NMR and ¹³C-NMR spectra are acquired. The resulting chemical shifts and peak integrations are compared against known values (as listed in Table 2) to confirm the presence of both the tetraethylammonium cation and the benzoate anion.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Sample Preparation : The solid sample is analyzed directly using an ATR (Attenuated Total Reflectance) accessory, or prepared as a KBr pellet.

-

Analysis : The spectrum is recorded. The presence of a strong absorption band in the 1690-1700 cm⁻¹ region confirms the C=O stretch of the carboxylate group, a key feature of the benzoate anion.[1]

-

-

Thermal Analysis :

-

Instrumentation : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the salt, which is a critical property, especially in its applications as an ionic liquid.[1]

-

Analysis : TGA provides information on the decomposition temperature, while DSC can reveal melting point, glass transition, and other phase changes.

-

Key Applications and Mechanisms

The primary application of Tetraethylammonium benzoate is as a phase-transfer catalyst (PTC).[1] This function is critical for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1]

The lipophilic nature of the tetraethylammonium cation allows it to be soluble in the organic phase, while the overall salt has sufficient water solubility.[1][2] In a typical PTC system, the tetraethylammonium cation pairs with a reactant anion (nucleophile) from the aqueous phase. This newly formed ion pair is soluble in the organic phase, effectively transporting the reactant across the phase boundary where it can react with the organic substrate.[1]

Visualizations

Caption: Direct neutralization synthesis of Tetraethylammonium benzoate.

References

- 1. Tetraethylammonium benzoate | 16909-22-1 | Benchchem [benchchem.com]

- 2. Buy Tetraethylammonium benzoate | 16909-22-1 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. TETRAETHYLAMMONIUM BENZOATE | 16909-22-1 [amp.chemicalbook.com]

- 6. Tetraethylammonium benzoate | C15H25NO2 | CID 85637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis methods for Tetraethylammonium benzoate.

An In-depth Technical Guide to the Synthesis of Tetraethylammonium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium benzoate (TEAB) is a quaternary ammonium salt with applications as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a synthon for developing novel ionic liquids.[1][2] Its synthesis is centered around fundamental organic chemistry principles, primarily acid-base neutralization, ion exchange, and metathesis reactions. This guide provides a detailed overview of the core methodologies for preparing tetraethylammonium benzoate, complete with experimental protocols, comparative data, and process workflow diagrams to support research and development activities.

Compound Profile

A summary of the key physical and chemical properties of tetraethylammonium benzoate is presented below. This data is essential for handling, purification, and characterization of the compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₅NO₂ | [1][3] |

| Molecular Weight | 251.36 g/mol | [2][3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in water (0.1 g/mL) | [2] |

| CAS Number | 16909-22-1 | [3] |

| InChI Key | CIFIGXMZHITUAZ-UHFFFAOYSA-M | [2][3] |

| Canonical SMILES | CC--INVALID-LINK--(CC)CC.C1=CC=C(C=C1)C(=O)[O-] | [3] |

Synthesis Methodologies

There are three primary routes for the synthesis of tetraethylammonium benzoate. The selection of a method depends on the available starting materials, required purity, and scale of the reaction.

Method 1: Acid-Base Neutralization

This is the most direct and common method for preparing TEAB.[1] It involves the stoichiometric reaction between the strong base, tetraethylammonium hydroxide (TEAOH), and benzoic acid. The reaction is a simple proton transfer, yielding the salt and water as the only byproduct, which simplifies purification.

-

Reactant Preparation : Dissolve benzoic acid (1.0 eq.) in a suitable solvent such as methanol or a water-ethanol mixture in a round-bottom flask.

-

Reaction : While stirring at room temperature (20-25°C), add a solution of tetraethylammonium hydroxide (1.0 eq., typically 20-40 wt% in water) dropwise to the benzoic acid solution. Monitor the pH of the mixture; the endpoint is a neutral pH (~7.0).

-

Solvent Removal : Once the reaction is complete, remove the solvent(s) and water byproduct under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.

-

Purification (Recrystallization) :

-

Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., ethanol/diethyl ether or acetone).

-

Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

-

Drying : Dry the final product in a vacuum oven to remove all traces of solvent.

Method 2: Ion Exchange

This method is particularly useful when starting from a more common tetraethylammonium salt, such as tetraethylammonium bromide (TEABr). The process involves two main variations:

-

Anion Exchange : Passing TEABr through a column packed with a strong base anion exchange resin (hydroxide form) to generate TEAOH in situ, which is then neutralized with benzoic acid.

-

Cation Exchange : Loading a strong acid cation exchange resin with tetraethylammonium cations and then passing a solution of sodium benzoate through the column.

The anion exchange route is generally more common for laboratory preparations.

-

Resin Preparation : Pack a chromatography column with a strong base anion exchange resin (e.g., Amberlite® IRA-400). Convert the resin to the hydroxide form by passing a solution of NaOH (e.g., 1-2 M) through the column until the eluent is strongly basic. Wash the column with deionized water until the eluent is neutral (pH ~7.0).

-

TEAOH Generation : Prepare a solution of tetraethylammonium bromide (TEABr) in deionized water. Pass this solution slowly through the hydroxide-form resin column. The resin will retain the bromide ions and release hydroxide ions, resulting in an aqueous solution of TEAOH eluting from the column.

-

Neutralization : Collect the TEAOH eluent and titrate it with a solution of benzoic acid, as described in Method 1 (Step 2).

-

Purification : Follow the solvent removal, recrystallization, and drying steps as outlined in Method 1 (Steps 3-5).

References

Crystal structure of Tetraethylammonium benzoate.

An In-depth Technical Guide to the Crystal Structure of Tetraethylammonium Benzoate and Its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structural chemistry of tetraethylammonium benzoate, a compound of interest for its applications in organic synthesis and materials science. Due to the absence of a publicly available, fully determined crystal structure for tetraethylammonium benzoate at the time of this writing, this guide will leverage data from a closely related and structurally informative analog, tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate , to illustrate the core principles of its solid-state architecture. This approach allows for a comprehensive understanding of the intermolecular forces and packing motifs that are likely to govern the crystal lattice of tetraethylammonium benzoate itself.

Introduction

Tetraethylammonium benzoate is a quaternary ammonium salt composed of a tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a benzoate anion (C₆H₅COO⁻).[1] It is recognized for its utility as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2] Understanding its three-dimensional structure is crucial for rationalizing its physical properties and mechanism of action in various applications.

While the precise crystal structure of tetraethylammonium benzoate has not been published, analysis of its derivatives provides critical insights. A key characteristic that is anticipated to define its structure is the interplay between the bulky, symmetric tetraethylammonium cations and the potential for extensive hydrogen bonding between the benzoate anions.[2]

This guide will present a detailed analysis of the crystal structure of tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate as a case study, followed by proposed experimental protocols for the synthesis and crystallization of tetraethylammonium benzoate, and a visualization of its role in phase-transfer catalysis.

Case Study: Crystal Structure of Tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate

The crystal structure of tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate (C₈H₂₀N⁺ · C₂₀H₁₅O₄⁻) offers a clear example of the supramolecular assembly in this class of compounds. The structure was determined by single-crystal X-ray diffraction.[2]

In this structure, the benzoate anions are interconnected through multiple intermolecular O—H⋯O hydrogen bonds. These interactions are extensive, with the hydroxyl groups acting as donors and the carboxyl groups serving as acceptors, leading to the formation of infinite columns.[2] The bulky tetraethylammonium cations are positioned between these columns, linked to the carbonyl oxygen atoms of the anions via C—H⋯O interactions.[2]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and structure refinement parameters for tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate.[2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₈H₃₅NO₄ |

| Formula Weight | 461.58 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 10.123 (2) |

| b (Å) | 19.987 (4) |

| c (Å) | 12.987 (3) |

| α (°) | 90 |

| β (°) | 108.58 (3) |

| γ (°) | 90 |

| Volume (ų) | 2489.2 (9) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.230 |

| Absorption Coeff. (mm⁻¹) | 0.082 |

| F(000) | 992 |

| Data Collection & Refinement | |

| R-factor | 0.051 |

| wR-factor | 0.136 |

| Data-to-parameter ratio | 13.0 |

Note: The unit cell parameters and other specific data points are for tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate and serve as an illustrative example.

Experimental Protocols

This section outlines proposed methodologies for the synthesis, crystallization, and structural determination of tetraethylammonium benzoate crystals, based on established chemical principles and procedures for similar organic salts.

Proposed Synthesis of Tetraethylammonium Benzoate

A straightforward acid-base neutralization reaction is the most common route for synthesizing quaternary ammonium salts.

Materials:

-

Benzoic acid (C₆H₅COOH)

-

Tetraethylammonium hydroxide ([N(C₂H₅)₄]OH), aqueous solution (e.g., 20 wt. %)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of benzoic acid in a minimal volume of ethanol.

-

In a separate vessel, dilute the aqueous tetraethylammonium hydroxide solution with deionized water.

-

Slowly add the tetraethylammonium hydroxide solution to the benzoic acid solution with constant stirring. The reaction is exothermic.

-

Monitor the pH of the reaction mixture. The addition is complete when the pH is neutral (pH ≈ 7).

-

Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator to obtain the crude tetraethylammonium benzoate salt.

-

The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted benzoic acid and then dried under vacuum.

Proposed Single-Crystal Growth Protocol

The growth of single crystals suitable for X-ray diffraction is critical for structural elucidation. Slow evaporation is a common and effective technique.

Materials:

-

Synthesized tetraethylammonium benzoate

-

A suitable solvent or solvent system (e.g., ethanol/water mixture, acetonitrile)

Procedure:

-

Prepare a saturated solution of tetraethylammonium benzoate in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean crystallizing dish or beaker. This removes any particulate impurities that could act as unwanted nucleation sites.

-

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, ambient temperature.

-

Monitor the container over several days to weeks for the formation of well-defined, colorless crystals.

-

Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully isolate them from the mother liquor and dry them on filter paper.

Structural Characterization by Single-Crystal X-ray Diffraction

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and displacement parameters.

Visualization of a Key Application: Phase-Transfer Catalysis

Tetraethylammonium benzoate's primary role in synthetic chemistry is as a phase-transfer catalyst. This process facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile. The tetraethylammonium cation acts as a shuttle for the benzoate anion (or another anion) across the phase boundary.

Caption: Workflow of tetraethylammonium benzoate as a phase-transfer catalyst.

Conclusion

While a definitive crystal structure for tetraethylammonium benzoate remains to be published, a wealth of information from related compounds and its well-understood chemical behavior provides a strong foundation for predicting its solid-state properties. The analysis of tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate strongly suggests that the crystal packing will be dominated by ionic interactions and hydrogen bonding, with the bulky tetraethylammonium cations occupying voids within a network of benzoate anions. The provided experimental protocols offer a practical framework for the synthesis and crystallization of this compound, paving the way for its future structural elucidation, which will be invaluable for the continued development of its applications in catalysis and materials science.

References

Tetraethylammonium benzoate molecular weight and formula.

An In-depth Technical Guide to Tetraethylammonium Benzoate

This technical guide provides a comprehensive overview of tetraethylammonium benzoate, a quaternary ammonium salt. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's chemical and physical properties, its primary applications, and the fundamental principles behind its use.

Chemical and Physical Properties

Tetraethylammonium benzoate is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four ethyl groups, forming a tetraethylammonium cation, and a benzoate anion. This structure imparts properties that make it useful in various chemical applications.

Quantitative Data Summary

The key chemical and physical properties of tetraethylammonium benzoate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 251.36 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₂₅NO₂ | [1][4] |

| Alternative Formula | C₈H₂₀N•C₇H₅O₂ | [2] |

| Linear Formula | (CH₃CH₂)₄N(C₆H₅COO) | [3][6] |

| CAS Number | 16909-22-1 | [1][2][3][6] |

| Appearance | Crystalline solid | [4] |

| Density | 1.132 g/cm³ at 20°C | [1] |

| Water Solubility | 963 g/L at 20°C | [1] |

| IUPAC Name | tetraethylazanium;benzoate | [1] |

Primary Applications and Experimental Protocols

Tetraethylammonium benzoate's unique structure, combining a lipophilic cation with an anionic counterpart, makes it particularly effective in applications that require the interaction between different phases.

Phase-Transfer Catalysis

A primary application of tetraethylammonium benzoate is as a phase-transfer catalyst.[1][4] This process facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetraethylammonium cation is soluble in organic solvents due to its lipophilic nature, allowing it to transport the benzoate anion or other reactive anions from the aqueous phase into the organic phase where the reaction can proceed.[4]

General Experimental Protocol for Phase-Transfer Catalysis:

-

Reaction Setup: A biphasic system is prepared, typically consisting of an aqueous solution and an organic solvent. The organic substrate is dissolved in the organic phase, while the nucleophile (or other reactant) is dissolved in the aqueous phase.

-

Catalyst Addition: A catalytic amount of tetraethylammonium benzoate (typically 0.2-5 mol%) is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred vigorously to ensure maximum interfacial area between the two phases, facilitating the transfer of the anion by the catalyst. The reaction is allowed to proceed at a specified temperature for a set duration.

-

Work-up and Isolation: Upon completion of the reaction, the two phases are separated. The organic phase, containing the product, is typically washed, dried, and concentrated. The product is then purified using standard techniques such as chromatography or recrystallization.

Electrochemical Analysis

Due to its ionic nature, tetraethylammonium benzoate can be used as a supporting electrolyte in electrochemical studies.[4] Supporting electrolytes are crucial in electrochemistry as they increase the conductivity of the solution and minimize the potential drop, ensuring that the measured potential accurately reflects the reaction at the electrode surface.

General Experimental Protocol for Use as a Supporting Electrolyte:

-

Electrolyte Solution Preparation: A solution of the desired solvent (e.g., acetonitrile, water) is prepared containing a specific concentration of tetraethylammonium benzoate (e.g., 0.1 M).

-

Analyte Addition: The electroactive species to be studied is added to the electrolyte solution at a much lower concentration.

-

Electrochemical Measurement: The solution is placed in an electrochemical cell with the appropriate electrodes (working, reference, and counter electrodes). The desired electrochemical technique (e.g., cyclic voltammetry, chronoamperometry) is then applied to study the redox behavior of the analyte.

Visualizing the Mechanism of Action

The following diagram illustrates the logical workflow of tetraethylammonium benzoate as a phase-transfer catalyst.

Caption: Phase-transfer catalysis workflow.

Conclusion

Tetraethylammonium benzoate is a versatile quaternary ammonium salt with well-defined chemical and physical properties. Its primary utility lies in its application as a phase-transfer catalyst and as a supporting electrolyte in electrochemical studies. The principles governing its function in these roles are well-understood, making it a reliable and effective tool for researchers and scientists in various fields of chemistry.

References

- 1. Buy Tetraethylammonium benzoate | 16909-22-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Tetraethylammonium benzoate | 16909-22-1 | Benchchem [benchchem.com]

- 5. Tetraethylammonium benzoate | C15H25NO2 | CID 85637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetraethylammonium benzoate for electrochemical analysis, = 99.0 16909-22-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Tetraethylammonium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylammonium benzoate in water and various organic solvents. Tetraethylammonium benzoate, a quaternary ammonium salt, is utilized in diverse applications, including as a phase-transfer catalyst and an electrolyte.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing formulations, and ensuring reproducible experimental outcomes.

This document presents available quantitative solubility data, alongside a detailed experimental protocol for determining solubility in-house, addressing the current gap in publicly available data for many organic solvents.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. While tetraethylammonium benzoate is known to be soluble in water and polar organic solvents, precise quantitative data in a range of common organic solvents is not extensively documented in publicly available literature.[1] The lipophilic nature of the tetraethylammonium cation generally promotes solubility in organic media.[1]

The following table summarizes the known quantitative solubility of tetraethylammonium benzoate in water and provides a template for researchers to document their own findings for various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Water | 20 | 96.3 | 3.83 | [2][3] |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available |

Researchers are encouraged to use the experimental protocol outlined in this guide to determine the solubility in solvents relevant to their work and populate this table for their records.

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a solid in a liquid. The following protocol provides a detailed methodology for determining the solubility of tetraethylammonium benzoate in various solvents.

1. Materials and Equipment:

-

Tetraethylammonium benzoate (high purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector)

2. Experimental Procedure:

a. Preparation of Saturated Solution:

-

Add an excess amount of tetraethylammonium benzoate to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential.

-

Accurately pipette a known volume of the solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. This can range from 24 to 72 hours. It is recommended to determine the equilibration time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

b. Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To prevent precipitation of the solute upon cooling, it is advisable to pre-warm the pipette to the equilibration temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry, and pre-weighed volumetric flask. This step is critical for removing any undissolved microcrystals.

c. Quantification of Dissolved Solute:

The concentration of tetraethylammonium benzoate in the filtered saturated solution can be determined using a suitable analytical method. Two common methods are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

i. Quantification by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of tetraethylammonium benzoate of known concentrations in the solvent of interest.

-

Construction of Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the benzoate anion (typically around 224 nm).[4][5] Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, and from this, the solubility in g/100 mL or other desired units.

ii. Quantification by HPLC:

-

Method Development: Develop a suitable HPLC method for the separation and quantification of the tetraethylammonium cation or the benzoate anion. An isocratic method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.[6] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector for the benzoate anion.[6]

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of tetraethylammonium benzoate of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Calculation of Solubility: Determine the concentration of tetraethylammonium benzoate in the sample by comparing its peak area to the calibration curve. Calculate the solubility in the desired units.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of tetraethylammonium benzoate solubility using the isothermal shake-flask method.

References

- 1. Tetraethylammonium benzoate | 16909-22-1 | Benchchem [benchchem.com]

- 2. Buy Tetraethylammonium benzoate | 16909-22-1 [smolecule.com]

- 3. TETRAETHYLAMMONIUM BENZOATE | 16909-22-1 [chemicalbook.com]

- 4. Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylammonium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetraethylammonium benzoate (TEAB). Due to the limited availability of direct experimental data for TEAB in published literature, this guide synthesizes information from studies on analogous compounds, including other quaternary ammonium salts and benzoates, to predict its thermal behavior. The content herein is intended to serve as a valuable resource for professionals in research and drug development who handle or evaluate this compound at elevated temperatures.

Introduction

Tetraethylammonium benzoate is a quaternary ammonium salt with the chemical formula [(C₂H₅)₄N]⁺[C₆H₅COO]⁻. It finds applications in various chemical processes, including as a phase-transfer catalyst and as an electrolyte in electrochemical studies. An understanding of its thermal stability is crucial for ensuring its safe handling, storage, and application in thermally demanding processes. This guide details its predicted thermal decomposition pathway, summarizes thermal analysis data from related compounds, and provides standardized experimental protocols for its thermal characterization.

Predicted Thermal Decomposition Pathway

The thermal decomposition of Tetraethylammonium benzoate is anticipated to proceed primarily through a Hofmann elimination reaction, a characteristic degradation pathway for quaternary ammonium hydroxides and salts. In this mechanism, the bulky tetraethylammonium cation undergoes elimination to form a tertiary amine and an alkene.

The proposed decomposition reaction is as follows:

[(C₂H₅)₄N]⁺[C₆H₅COO]⁻ (s/l) → (C₂H₅)₃N (g) + C₂H₄ (g) + C₆H₅COOH (g)

In this pathway, the tetraethylammonium cation decomposes to yield triethylamine and ethene . The benzoate anion abstracts a proton from one of the ethyl groups, leading to the formation of benzoic acid .

A visual representation of this proposed decomposition pathway is provided below.

Thermal Analysis Data (from Analogous Compounds)

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes TGA data for compounds analogous to TEAB. This data suggests that the decomposition of TEAB will likely occur in a single major step, primarily in the range of 150-350°C.

| Compound Name | Cation | Anion | Peak Decomposition Temperature (°C) | Mass Loss (%) | Reference |

| Ammonium Benzoate | NH₄⁺ | Benzoate | 194.72 | 88.4 | [1] |

| Tetraethylammonium Carboxylate Derivatives | (C₂H₅)₄N⁺ | Carboxylate | Up to 320 | - |

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting, crystallization, and decomposition. For analogous tetraethylammonium carboxylate salts, melting temperatures have been observed as high as 211.84°C. It is expected that TEAB will exhibit a distinct melting endotherm prior to its decomposition.

| Compound Name | Cation | Anion | Melting Temperature (°C) | Reference |

| Tetraethylammonium Carboxylate Derivatives | (C₂H₅)₄N⁺ | Carboxylate | Up to 211.84 |

Experimental Protocols

For researchers intending to perform thermal analysis on Tetraethylammonium benzoate, the following methodologies for TGA and DSC are recommended based on standard practices for ionic liquids and organic salts.[2][3] A workflow for a comprehensive thermal analysis is also provided.

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the TEAB sample into a ceramic or aluminum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG).

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the TEAB sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point but below the onset of decomposition (e.g., 250°C) at a heating rate of 10°C/min.

-

Hold isothermally for 2 minutes.

-

Cool to 25°C at a rate of 10°C/min.

-

Reheat from 25°C to a temperature that encompasses the decomposition region (e.g., 400°C) at 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events are identified as peaks. The melting point is typically taken as the peak temperature of the melting endotherm.

4.3. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of Tetraethylammonium benzoate.

Conclusion

While direct experimental data on the thermal stability and decomposition of Tetraethylammonium benzoate is scarce, a predictive understanding can be formulated based on the behavior of analogous compounds and established chemical principles. The primary decomposition mechanism is expected to be Hofmann elimination, yielding triethylamine, ethene, and benzoic acid. Thermal analysis of related quaternary ammonium benzoates suggests a decomposition temperature in the range of 150-350°C. For definitive quantitative data, it is imperative that researchers conduct specific thermal analyses on TEAB following the protocols outlined in this guide. This will ensure safe handling and a more complete understanding of its properties for advanced applications.

References

Spectroscopic and Mechanistic Insights into Tetraethylammonium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Tetraethylammonium benzoate, a compound of interest in various chemical and pharmaceutical applications. It includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for its synthesis and characterization, and a visualization of its role in phase-transfer catalysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Tetraethylammonium benzoate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tetraethylammonium Benzoate

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (Tetraethylammonium) | ~1.12 | Triplet |

| -CH₂- (Tetraethylammonium) | ~3.11 | Quartet | |

| Aromatic (Benzoate) | Downfield Region | Multiplet | |

| ¹³C | -CH₃ (Tetraethylammonium) | ~7.7 | - |

| -CH₂- (Tetraethylammonium) | ~51.8 | - | |

| Carboxylate (C=O) (Benzoate) | Most Downfield | - | |

| ipso-Carbon (Benzoate) | Downfield | - | |

| ortho, meta, para-Carbons (Benzoate) | Aromatic Region | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is compiled from various sources, with deuterated chloroform (CDCl₃) being a commonly used solvent.

Infrared (IR) Spectroscopy

Table 2: Key Infrared Absorption Bands for Tetraethylammonium Benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Carboxylate) | Stretch | 1690-1700 | Strong |

| COO⁻ (Benzoate Anion) | Asymmetric Stretch | 1650 - 1540 | Strong |

| COO⁻ (Benzoate Anion) | Symmetric Stretch | 1450 - 1360 | Strong |

| C-H (Ethyl Groups) | Stretch | 2850 - 3000 | Medium |

| CH₂/CH₃ (Ethyl Groups) | Bend | 1375 - 1470 | Variable |

| C-H (Aromatic Ring) | Out-of-plane Bend | 690 - 900 | Strong |

Note: The precise wavenumbers can be influenced by the sampling method (e.g., KBr pellet, thin film).

Experimental Protocols

This section details the methodologies for the synthesis of Tetraethylammonium benzoate and the acquisition of the spectroscopic data presented.

Synthesis of Tetraethylammonium Benzoate

This protocol describes a general method for the synthesis of Tetraethylammonium benzoate via a neutralization reaction.

Materials:

-

Benzoic acid

-

Tetraethylammonium hydroxide (aqueous solution, e.g., 35%)

-

Ethanol

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Benzoic Acid: In a round-bottom flask, dissolve a known amount of benzoic acid in a minimal amount of ethanol with stirring.

-

Neutralization: While stirring, slowly add an equimolar amount of tetraethylammonium hydroxide solution to the benzoic acid solution. Monitor the pH of the reaction mixture, aiming for a neutral pH (~7). The reaction is an acid-base neutralization.

-

Solvent Removal: Once the reaction is complete (as indicated by a stable neutral pH), remove the ethanol and water under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: The crude Tetraethylammonium benzoate can be purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified crystals under vacuum to a constant weight.

NMR Spectroscopic Analysis

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz NMR spectrometer.[1]

-

Solvent: Deuterated chloroform (CDCl₃).[1]

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Room temperature.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Pulse sequence: Standard single-pulse

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Pulse sequence: Proton-decoupled

-

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized Tetraethylammonium benzoate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex the tube if necessary.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopic Analysis

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Sampling Method: Potassium Bromide (KBr) pellet method.[2]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the dry Tetraethylammonium benzoate sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mechanistic Visualization

Tetraethylammonium benzoate is an effective phase-transfer catalyst. The following diagram illustrates the mechanism of a typical nucleophilic substitution reaction facilitated by a tetraethylammonium salt.

Caption: Mechanism of Phase-Transfer Catalysis.

The diagram illustrates how the tetraethylammonium cation (Q⁺) facilitates the transfer of a reactant anion (X⁻) from the aqueous phase to the organic phase, where it can react with an organic substrate (RY) to form the product (RX).[3][4][5][6] The catalyst is then regenerated and returns to the aqueous phase to continue the cycle.

References

A Technical Guide to Tetraethylammonium Benzoate (CAS 16909-22-1)

Introduction

Tetraethylammonium benzoate, identified by the CAS number 16909-22-1, is a quaternary ammonium salt composed of a central tetraethylammonium cation and a benzoate anion.[1][2] This organic compound is a crystalline solid that is soluble in water.[2] Its molecular structure gives it properties that make it a valuable reagent in various chemical fields, most notably as a phase-transfer catalyst in organic synthesis.[1][2] Furthermore, it serves as a supporting electrolyte in electrochemical analyses and finds applications in materials science and pharmaceutical research.[1][2]

Chemical and Physical Properties

Tetraethylammonium benzoate is characterized by its unique structure, which combines a lipophilic tetraethylammonium cation with a benzoate anion.[2] This structure allows it to interact with both aqueous and organic phases, a key feature for its catalytic activity.[1] Its intermediate lipophilicity, greater than tetramethylammonium salts but less than tetrabutylammonium salts, makes it particularly effective for phase-transfer catalysis applications.[1]

| Property | Value | Reference |

| CAS Number | 16909-22-1 | [3][4][5][6] |

| Molecular Formula | C₁₅H₂₅NO₂ | [1][5][6][7] |

| Molecular Weight | 251.36 g/mol | [1][3][4][7] |

| Appearance | Crystalline solid | [2] |

| Solubility | Water: 963 g/L at 20°C; 0.1 g/mL (clear, colorless solution) | [1] |

| Density | 1.132 g/cm³ at 20°C | [1] |

| EC Number | 240-957-3 | |

| MDL Number | MFCD00041976 | [5][6] |

Synthesis and Experimental Protocols

The synthesis of tetraethylammonium benzoate can be accomplished through several established methods. The most direct approach is the neutralization of a tetraethylammonium base with benzoic acid.

Experimental Protocol: Synthesis by Direct Neutralization

This protocol outlines the laboratory-scale synthesis of tetraethylammonium benzoate via the reaction between tetraethylammonium hydroxide and benzoic acid.[2]

Materials:

-

Tetraethylammonium hydroxide (e.g., aqueous solution)

-

Benzoic acid

-

Solvent (e.g., deionized water, ethanol)

-

Stirring apparatus

-

pH indicator or pH meter

-

Heating mantle and condenser (optional, for reflux)

-

Rotary evaporator (for solvent removal)

Methodology:

-

Dissolution: Dissolve a known molar amount of benzoic acid in a suitable solvent within a reaction flask.

-

Neutralization: Slowly add an equimolar amount of tetraethylammonium hydroxide solution to the benzoic acid solution with continuous stirring. Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH (approx. 7.0) is achieved.

-

Reaction Conditions: The reaction can be performed at room temperature. However, to ensure completion, the mixture can be gently heated under reflux for a period of 1-2 hours.[1] Reaction parameters such as temperature (ranging from 50-120°C) and time can be optimized for yield and purity.[1]

-

Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting solid, tetraethylammonium benzoate, is collected. It can be further purified by recrystallization from an appropriate solvent to yield a high-purity crystalline product.

Key Applications and Mechanisms

Tetraethylammonium benzoate's utility spans catalysis, electrochemistry, and biological research due to the distinct properties of its constituent ions.

Phase-Transfer Catalysis

The primary application of tetraethylammonium benzoate is as a phase-transfer catalyst (PTC).[1][2] It facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The lipophilic tetraethylammonium cation can dissolve in the organic phase, carrying the benzoate anion (or another reactive anion) with it from the aqueous phase, thereby enabling the reaction to proceed.[2]

This catalytic activity is crucial for numerous transformations, including the cyanosilylation of carbonyl compounds, where derivatives like Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) and Tetraethylammonium 2-(hydroxycarbamoyl)benzoate (TEAHCB) have been shown to be highly effective bifunctional organocatalysts.[2]

Electrochemistry and Materials Science

Due to its ionic nature, tetraethylammonium benzoate is used as a supporting electrolyte in electrochemical experiments.[1][2] Its large, non-coordinating benzoate anion minimizes unwanted interactions at the electrode surface, allowing for accurate measurements.[1] In materials science, it is involved in the synthesis and modification of polymers and ionic liquids.[1][2] Derivatives have been characterized as ionic liquids with high thermal stability and conductivity.[2][8]

Pharmaceutical and Biological Research

In a biological context, the tetraethylammonium (TEA) cation is a well-known modulator of ion channels.[1] It acts as a non-selective blocker of voltage-gated potassium (K⁺) channels.[9] This property makes it a valuable tool in pharmacological research to study the function of these channels. Although its clinical use is limited by potential toxicity, its ability to block autonomic ganglia was a foundational discovery in pharmacology.[1][9]

Safety and Handling

Tetraethylammonium benzoate is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Type | GHS Classification | Precautionary Codes |

| Signal Word | Warning | N/A |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P280, P302+P352, P305+P351+P338 |

| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | N/A |

| Target Organs | Respiratory system | N/A |

(Data sourced from PubChem and commercial suppliers)[7]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear gloves, eye shields, and a dust mask (type N95 or equivalent).

-

Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhaling dust.

-

Storage: Store in a tightly closed container in a dry place. It is classified under Storage Class 11 (Combustible Solids).

Tetraethylammonium benzoate is a versatile quaternary ammonium salt with a significant role in synthetic chemistry, particularly as a phase-transfer catalyst. Its utility extends to electrochemistry, materials science, and as a probe in pharmacological research for studying ion channel function. Proper understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use by researchers and scientists in various fields of development.

References

- 1. Buy Tetraethylammonium benzoate | 16909-22-1 [smolecule.com]

- 2. Tetraethylammonium benzoate | 16909-22-1 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. aablocks.com [aablocks.com]

- 6. appchemical.com [appchemical.com]

- 7. Tetraethylammonium benzoate | C15H25NO2 | CID 85637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Some Carboxylate Tetraethylammonium Salts as Ionic Liquids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. Tetraethylammonium - Wikipedia [en.wikipedia.org]

The Tetraethylammonium Cation: A Versatile Tool in Modern Organic Synthesis

The tetraethylammonium (TEA) cation, [N(C₂H₅)₄]⁺, is a quaternary ammonium cation that has established itself as a cornerstone in various domains of organic synthesis.[1] Its unique combination of properties, including its ionic nature, organic solubility, and role as a structure-directing agent, makes it an invaluable reagent for researchers, chemists, and professionals in drug development.[2][3] This technical guide provides an in-depth exploration of the multifaceted roles of the TEA cation, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.

Core Roles of the Tetraethylammonium Cation in Organic Synthesis

The utility of the tetraethylammonium cation in organic synthesis is primarily centered around three key roles: as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and a template for zeolite synthesis.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[2][4] The TEA cation is a highly effective phase-transfer catalyst that transports an anionic reactant from the aqueous phase into the organic phase, where the reaction with an organic substrate can proceed.[5] This transfer is possible due to the lipophilic nature of the ethyl groups surrounding the cationic nitrogen center, which allows the formation of an ion pair with the reactant anion that is soluble in the organic medium.[2][5] This "naked" anion in the organic phase is highly reactive, leading to significantly increased reaction rates, milder reaction conditions, and often improved yields and selectivity compared to conventional methods.[2][5]

The general mechanism for phase-transfer catalysis involving a tetraethylammonium salt (Q⁺X⁻) is depicted below.

References

A Technical Guide to the Discovery and History of Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts, often referred to as QACs or "quats," are a class of chemical compounds with a positively charged polyatomic ion of the structure NR4+.[1] The central nitrogen atom is bonded to four organic groups, which can be alkyl or aryl groups.[2] This structure gives them cationic surfactant properties, making them valuable in a wide range of applications, including as disinfectants, preservatives, and phase-transfer catalysts.[3][4] Their journey from laboratory curiosities to indispensable tools in medicine and industry is a compelling narrative of scientific discovery and innovation. This guide provides an in-depth look at the history, pivotal experiments, and evolution of these versatile compounds.

The Dawn of a New Class of Biocides: Early Discovery

The story of quaternary ammonium salts begins in the early 20th century. In 1916, Jacobs and Heidelberger at the Rockefeller Institute published the first significant report on the bactericidal properties of these compounds.[2][5] Their work involved the synthesis and study of various quaternary ammonium salts, where they first noted their ability to kill bacteria.[5]

However, the true potential of QACs as potent germicides was brought to the forefront by the work of Gerhard Domagk in 1935.[2][3] Domagk's critical discovery was that attaching a long-chain aliphatic group to the quaternary nitrogen atom dramatically enhanced the compound's biocidal efficacy.[5] This research led to the development of the first commercially significant QAC, benzalkonium chloride (ADBAC), which was initially introduced as a safer alternative to carbolic acid.[2][5] This marked the beginning of the first generation of QACs.

Logical Progression from Discovery to Application

The path from initial observation to widespread application was a logical progression of scientific inquiry. The following diagram illustrates this developmental workflow.

Caption: Logical workflow from the discovery to the application of QACs.

The Generations of Quaternary Ammonium Salts

The development of QACs is often categorized into "generations," each representing an improvement in biocidal activity, detergency, and tolerance to environmental factors like hard water and organic soil.

| Generation | Representative Compound(s) | Key Developments & Advantages | Year of Emergence |

| First | Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC), e.g., Benzalkonium Chloride | First commercially developed QACs with broad-spectrum antimicrobial activity.[2][6] | 1935 |

| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Introduction of an ethyl group on the aromatic ring; not typically used alone but in combination with first-generation QACs.[2][6] | ~1940s |

| Third | Mixture of ADBAC and ADEBAC | "Dual Quats" offered increased biocidal activity, better detergency, and lower toxicity.[2][6] This combination also helps prevent bacterial resistance.[6] | 1955 |

| Fourth | Didecyldimethylammonium Chloride (DDAC), Dioctyldimethylammonium Chloride | "Twin-chain" or "dual-chain" quats without a benzene ring.[6] They exhibit superior germicidal activity, low foaming, and high tolerance to protein loads and hard water.[6] | 1965 |

| Fifth | Mixture of Fourth-Generation and First- or Second-Generation QACs | Blends like DDAC with ADBAC provide a broader and more potent range of action against a wide variety of microorganisms under harsh conditions.[2] | Post-1965 |

Mechanism of Antimicrobial Action

The primary mechanism of action for quaternary ammonium salts is the disruption of microbial cell membranes.[1] As cationic surfactants, the positively charged head of the QAC molecule is attracted to the negatively charged components of the bacterial cell wall and membrane.

This interaction leads to a cascade of events:

-

Adsorption and Penetration: The QAC molecules adsorb onto the bacterial cell surface and diffuse through the cell wall.

-

Membrane Disruption: The hydrophobic tails of the QACs penetrate the lipid bilayer of the cytoplasmic membrane, disrupting its structure and integrity.

-

Leakage of Cellular Components: This disruption leads to the leakage of essential low-molecular-weight intracellular components, such as potassium ions and nucleotides.

-

Enzyme Inhibition and Protein Denaturation: The QACs can also inhibit critical membrane-bound enzymes and cause denaturation of essential cellular proteins.

-

Cell Lysis: Ultimately, the extensive damage to the cell membrane leads to cell lysis and death.

The following diagram illustrates this pathway of microbial cell disruption.

Caption: Mechanism of QAC-induced microbial cell disruption.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for a classic synthesis of a first-generation QAC and a standard method for evaluating its antimicrobial efficacy.

Protocol 1: Synthesis of Benzalkonium Chloride (Menshutkin Reaction)

The synthesis of quaternary ammonium salts is often achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[7]

Objective: To synthesize a representative first-generation QAC, Benzalkonium Chloride, from a tertiary amine (e.g., Dimethyldodecylamine) and Benzyl Chloride.

Materials:

-

Dimethyldodecylamine

-

Benzyl Chloride

-

Ethanol (or another suitable solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of dimethyldodecylamine in ethanol.

-

While stirring, add an equimolar amount of benzyl chloride to the solution.[5]

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring.[5]

-

Maintain the reflux for 4-6 hours to ensure the reaction goes to completion.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator to yield the crude benzalkonium chloride product.

-

The product can be further purified by recrystallization if necessary.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the synthesis of Benzalkonium Chloride.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of a synthesized QAC against a target bacterium (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

-

Synthesized QAC stock solution of known concentration

-

Sterile nutrient broth (e.g., Mueller-Hinton Broth)

-

Bacterial culture in log-phase growth

-

Sterile 96-well microtiter plate

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Plate reader (optional, for quantitative measurement)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the QAC stock solution across the wells of the 96-well plate using sterile nutrient broth. Leave the last well as a positive control (broth + bacteria, no QAC) and one well as a negative control (broth only).

-

Inoculation: Inoculate each well (except the negative control) with a standardized suspension of the target bacterium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the QAC in a well that shows no visible bacterial growth (i.e., the well is clear).

-

Confirmation (Optional): The result can be confirmed by plating a small aliquot from the clear wells onto nutrient agar plates to determine the Minimum Bactericidal Concentration (MBC).

Conclusion

From their initial discovery as bactericidal agents to the development of highly efficacious fifth-generation formulations, quaternary ammonium salts have become a cornerstone of antimicrobial chemistry. Their unique cationic surfactant structure provides a robust mechanism for disrupting microbial cells, making them invaluable in healthcare, food safety, and industrial applications. The continued evolution of QACs, driven by a deeper understanding of their structure-activity relationships, promises further innovations in the development of safer and more potent antimicrobial agents for the challenges of the future.

References

- 1. clinicalservicesjournal.com [clinicalservicesjournal.com]

- 2. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 3. mdpi.com [mdpi.com]

- 4. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CLASSIFICATION OF QUATERNARY AMMONIUM – ALDEBARAN SISTEMAS [aldebaransistemas.com]

- 7. quora.com [quora.com]

Theoretical and Computational Insights into Tetraethylammonium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium benzoate (TEAB) is a quaternary ammonium salt with a wide range of applications, notably as a phase-transfer catalyst, a supporting electrolyte in electrochemical studies, and a component in the synthesis of ionic liquids and polymers.[1] Its efficacy in these roles is intrinsically linked to its molecular structure, intermolecular interactions, and dynamic behavior. This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the properties of TEAB, offering valuable insights for researchers in organic synthesis, materials science, and drug development. While direct, comprehensive computational studies on tetraethylammonium benzoate are not extensively published, this guide synthesizes available information on its constituent ions and related compounds to present a robust theoretical framework.

I. Molecular Structure and Properties

The molecular structure of tetraethylammonium benzoate consists of a tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a benzoate anion (C₆H₅COO⁻). Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of this ion pair.

A. Computational Methodology: Geometry Optimization

A standard and effective computational protocol for geometry optimization of ion pairs like TEAB involves DFT calculations. A common choice of methodology includes the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. This level of theory is adept at describing both the covalent bonding within each ion and the non-covalent interactions between the cation and anion.

The typical workflow for such a calculation is as follows:

Caption: Computational workflow for DFT-based geometry optimization and property calculation.

B. Predicted Geometrical Parameters

Table 1: Predicted Bond Lengths (Å) for Tetraethylammonium Benzoate

| Bond | Predicted Length (Å) |

| Benzoate Anion | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-C(O)O | 1.51 |

| C=O | 1.26 |

| C-O | 1.26 |

| Tetraethylammonium Cation | |

| N-C | 1.53 - 1.54 |

| C-C | 1.54 - 1.55 |

| C-H | 1.09 - 1.10 |

Note: These values are representative and derived from DFT calculations on analogous structures.

Table 2: Predicted Bond Angles (°) for Tetraethylammonium Benzoate

| Angle | Predicted Angle (°) |

| Benzoate Anion | |

| C-C-C (aromatic) | 119.5 - 120.5 |

| O-C-O | 125 - 126 |

| C-C-O | 117 - 118 |

| Tetraethylammonium Cation | |

| C-N-C | 108.5 - 110.5 |

| N-C-C | 115 - 117 |

| H-C-H | 107 - 109 |

Note: These values are representative and derived from DFT calculations on analogous structures.

II. Vibrational Spectroscopy: A Theoretical Perspective

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations are a powerful tool for predicting and assigning these vibrational frequencies.

A. Computational Methodology: Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.

B. Predicted Vibrational Frequencies

The following table summarizes the key predicted vibrational frequencies for tetraethylammonium benzoate, with assignments based on the nature of the atomic displacements.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Tetraethylammonium Benzoate

| Frequency Range (cm⁻¹) | Assignment | Ion |

| 3100 - 3000 | Aromatic C-H stretching | Benzoate |

| 3000 - 2850 | Aliphatic C-H stretching | TEAC |

| 1600 - 1580 | Asymmetric COO⁻ stretching | Benzoate |

| 1480 - 1440 | Aromatic C=C stretching | Benzoate |

| 1420 - 1380 | Symmetric COO⁻ stretching | Benzoate |

| 1470 - 1450 | CH₂ scissoring | TEAC |

| 1180 - 1150 | In-plane aromatic C-H bending | Benzoate |

| 1000 - 950 | C-N stretching | TEAC |

| 850 - 750 | Out-of-plane aromatic C-H bending | Benzoate |

TEAC: Tetraethylammonium cation. Note: These are predicted frequencies and may deviate slightly from experimental values.

III. Intermolecular Interactions and Dynamics

The interactions between the tetraethylammonium cation and the benzoate anion, as well as their interactions with solvent molecules, are crucial for understanding the compound's behavior in solution. Molecular dynamics (MD) simulations can provide detailed insights into these dynamic processes.

A. Computational Methodology: Molecular Dynamics Simulation

A typical MD simulation protocol for an ionic liquid like TEAB in an aqueous solution would involve the following steps:

-

Force Field Selection: A suitable force field, such as a polarizable force field or a well-parameterized non-polarizable force field (e.g., OPLS-AA or AMBER), is chosen to describe the inter- and intramolecular interactions.

-

System Setup: A simulation box is created containing TEAB ions and a specified number of water molecules to achieve the desired concentration.

-

Equilibration: The system is equilibrated through a series of energy minimization, NVT (constant number of particles, volume, and temperature), and NPT (constant number of particles, pressure, and temperature) simulations to bring it to a stable thermodynamic state.

-

Production Run: A long production run is performed in the NPT ensemble to collect trajectory data for analysis.

-

Analysis: The trajectory is analyzed to calculate properties such as radial distribution functions (RDFs) to characterize ion-ion and ion-solvent interactions, diffusion coefficients, and residence times.

Caption: General workflow for a molecular dynamics simulation of an ionic liquid in solution.

B. Key Intermolecular Interactions

The primary interactions governing the structure and dynamics of TEAB in solution are:

-